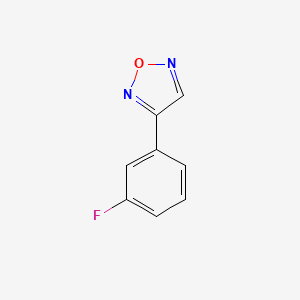

3-(3-Fluorophenyl)-1,2,5-oxadiazole

描述

3-(3-Fluorophenyl)-1,2,5-oxadiazole is a heterocyclic compound featuring a five-membered oxadiazole ring substituted with a 3-fluorophenyl group at the 3-position. The 1,2,5-oxadiazole (furazan) core is characterized by two nitrogen atoms and one oxygen atom in the ring, contributing to its aromaticity and stability .

属性

分子式 |

C8H5FN2O |

|---|---|

分子量 |

164.14 g/mol |

IUPAC 名称 |

3-(3-fluorophenyl)-1,2,5-oxadiazole |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H |

InChI 键 |

BTHVPKZZEMOPBG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)F)C2=NON=C2 |

产品来源 |

United States |

准备方法

Intramolecular Aza-Wittig Cyclization (Ali et al., 2021)

One effective method involves the reaction of benzoic acid derivatives with (N-isocyanimino) triphenylphosphorane under mild conditions:

| Step | Reactants | Conditions | Product Yield | Notes |

|---|---|---|---|---|

| 1 | Benzoic acid derivatives (e.g., 3-fluorophenyl substituted) + (N-isocyanimino) triphenylphosphorane | Room temperature, chloroform solvent, 12 hours | 82.2% | Intramolecular aza-Wittig-type cyclization to form 1,2,5-oxadiazole ring |

This method is notable for its mild reaction conditions and relatively high yield, making it suitable for synthesizing this compound derivatives efficiently.

Hydroxyamidine Intermediate Route (Adapted from Related Oxadiazole Syntheses)

While direct synthesis of this compound via hydroxyamidine intermediates is less documented, analogous procedures for similar 1,2,5-oxadiazole compounds involve:

| Step | Reactants | Conditions | Product Yield | Notes |

|---|---|---|---|---|

| 1 | Malononitrile + hydroxylamine + sodium nitrite + HCl | Acidic medium | ~91% (hydroxyamidine) | Formation of hydroxyamidine intermediate |

| 2 | Diazotization of hydroxyamidine | Acidic conditions | ~57% (hydroximoyl chloride) | Intermediate for cyclization |

| 3 | Coupling with substituted aniline (e.g., 3-fluoroaniline) | Basic conditions, ethanol, 60°C, 1 h | ~88% | Formation of 1,2,5-oxadiazole derivative |

This multi-step approach is adapted from the synthesis of related oxadiazole carboximidamides and can be tailored for this compound analogs.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation has been employed for rapid synthesis of oxadiazole derivatives by grinding hydrazine hydrate, aryl aldehydes, and oxidative cyclization agents (e.g., FeCl3·6H2O) under solvent-free conditions:

| Step | Reactants | Conditions | Product Yield | Notes |

|---|---|---|---|---|

| 1 | Hydrazine hydrate + 3-fluorobenzaldehyde + FeCl3·6H2O | Microwave irradiation at 60% power, ~15 min | 60-80% | Environmentally friendly, rapid synthesis |

This method offers a green chemistry route with reduced reaction times and solvent use, suitable for preparing fluorophenyl-substituted oxadiazoles.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Intramolecular Aza-Wittig Cyclization | Benzoic acid derivatives + (N-isocyanimino) triphenylphosphorane | RT, chloroform, 12 h | 82.2 | Mild conditions, good yield | Requires specialized reagent |

| Hydroxyamidine Intermediate Route | Malononitrile, hydroxylamine, substituted aniline | Multi-step, acidic/basic | Up to 88 | Well-established, versatile | Multi-step, moderate complexity |

| Microwave-Assisted Synthesis | Hydrazine hydrate, 3-fluorobenzaldehyde, FeCl3·6H2O | Microwave, solvent-free, 15 min | 60-80 | Rapid, green, solvent-free | Requires microwave equipment |

| Green Catalysis in Water | Hydrazides + aldehydes | CsPW catalyst, aqueous | High | Eco-friendly, catalyst recyclable | Catalyst preparation needed |

Research Findings and Notes

The intramolecular aza-Wittig cyclization method reported by Ali et al. (2021) is particularly effective for synthesizing this compound, achieving high yield under mild conditions without harsh reagents.

Microwave-assisted methods provide a significant reduction in reaction time and solvent use, aligning with green chemistry principles, though yields may vary depending on substrate and conditions.

Green catalysis approaches using cesium tungsto phosphoric acid salts offer sustainable alternatives for oxadiazole synthesis, with potential applicability to fluorophenyl derivatives.

The hydroxyamidine intermediate route, while classical and versatile, involves multiple steps and reagents but is well-documented for related 1,2,5-oxadiazole compounds.

化学反应分析

Types of Reactions: 3-(3-Fluorophenyl)-1,2,5-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazole derivatives .

科学研究应用

Anticancer Properties

The compound exhibits promising anticancer activity. Studies have shown that derivatives of 3-(3-Fluorophenyl)-1,2,5-oxadiazole can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression. For instance, certain derivatives have demonstrated effectiveness against various human tumor cell lines, including ovarian and prostate cancers.

Case Study:

A derivative of this compound was tested against a panel of twelve human tumor cell lines, showing an IC50 value as low as 0.003 µM against specific cancer types, indicating high potency .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant pathogens.

Case Study:

Research indicated that certain oxadiazole derivatives exhibited significant antibacterial activity at concentrations ranging from 4 to 32 µg/mL against resistant strains, outperforming standard antibiotics like chloramphenicol .

Material Science Applications

The electronic properties of this compound make it suitable for applications in material science, particularly in organic electronics and photonic devices.

Organic Light Emitting Diodes (OLEDs)

Due to its favorable electronic characteristics, the compound can be utilized in the development of OLEDs. Its ability to form stable thin films and emit light efficiently positions it as a candidate for next-generation display technologies.

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds in terms of their biological activities and unique features:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 1,2,4-Oxadiazole | Oxadiazole | Anticancer | More stable than 1,2,5 isomer |

| 1,3-Diphenyl-1,2,4-oxadiazole | Oxadiazole | Antimicrobial | Exhibits strong antibacterial activity |

| 5-Fluoro-1,2,4-oxadiazole | Oxadiazole | Anticancer | Enhanced potency due to fluorination |

| 2-Aminobenzothiazole | Thiazole | Antiviral | Different heterocyclic structure |

作用机制

The mechanism of action of 3-(3-Fluorophenyl)-1,2,5-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and specificity by participating in hydrogen bonding and other non-covalent interactions .

相似化合物的比较

Research Findings and Key Insights

Electronic Effects: The 3-fluorophenyl group in 1,2,5-oxadiazole enhances electron delocalization, improving thermal stability and reactivity in nucleophilic substitutions compared to non-fluorinated analogs .

Biological Activity : Fluorine’s electronegativity increases membrane permeability, making this compound a candidate for anticancer drug development .

Energetic Performance : Disubstituted 1,2,5-oxadiazoles like BNFF-1 exhibit detonation velocities exceeding traditional explosives, though 3-(3-fluorophenyl) derivatives require further study .

生物活性

3-(3-Fluorophenyl)-1,2,5-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound's unique structure, particularly the presence of the fluorine atom, influences its chemical properties and potential therapeutic applications. Research has indicated that oxadiazole derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

The fluorine atom in this compound enhances its lipophilicity and alters its interaction with biological targets. This modification can lead to increased binding affinity with enzymes and receptors, making it an attractive candidate for drug development.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various strains of bacteria and fungi. A review highlighted that derivatives like 2,5-disubstituted oxadiazoles exhibited effective bactericidal action against Staphylococcus spp. and E. coli .

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| This compound | MRSA | TBD |

Anticancer Activity

The anticancer potential of oxadiazole derivatives is particularly noteworthy. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives have been shown to increase p53 expression and activate caspase pathways leading to apoptosis .

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound C | MCF-7 | 10.38 | p53 activation |

| Compound D | A549 | 12.1 | Caspase-3 cleavage |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. It may inhibit the activity of certain enzymes or modulate receptor functions by binding to their active sites. The fluorine substituent enhances these interactions through hydrogen bonding and van der Waals forces .

Case Studies

Recent case studies have explored the efficacy of oxadiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various oxadiazole derivatives against resistant bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited superior antimicrobial activity compared to those with electron-donating groups.

- Anticancer Research : In vitro studies on breast cancer cell lines demonstrated that specific oxadiazole derivatives could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways.

常见问题

Q. What synthetic strategies are effective for preparing 3-(3-fluorophenyl)-1,2,5-oxadiazole derivatives?

The synthesis typically involves cyclization of fluorophenyl-substituted precursors. For example, 1,2,5-oxadiazole derivatives can be synthesized via nitrile oxide cycloaddition or oxidation of amino precursors. Key steps include optimizing reaction conditions (e.g., solvent, temperature) and characterizing intermediates using , , and ESI-MS to confirm structural integrity . Substituent position (e.g., 3-fluoro vs. 4-fluoro) significantly impacts reactivity due to electronic effects, requiring careful regioselective control .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

- Nuclear Magnetic Resonance (NMR): identifies proton environments near electronegative groups (e.g., fluorine or sulfonyl), while confirms carbon connectivity. For example, sulfonyl-substituted oxadiazoles show distinct deshielding in (δ ~140–150 ppm) .

- Mass Spectrometry (MS): ESI-MS or EI-MS detects molecular ions and fragmentation patterns. Deuterium-labeling studies (e.g., in 1,2,5-oxadiazole N-oxides) reveal neutral losses (e.g., CHO or OH) critical for confirming substituent positions .

Q. What are the thermal stability considerations for 1,2,5-oxadiazole derivatives?

Thermal stability is influenced by substituent electronic effects and ring conjugation. Quantum mechanical calculations (e.g., DFT) predict bond dissociation energies and decomposition pathways. For example, nitro or sulfonyl groups reduce stability due to increased ring strain, whereas amino groups enhance resonance stabilization .

Advanced Research Questions

Q. How do computational methods aid in predicting reactivity and stability of this compound derivatives?

Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For instance, the stability of N-oxide derivatives can be modeled by analyzing charge distribution on the oxadiazole ring and substituent effects on resonance . Molecular dynamics simulations further predict crystal packing and mechanical sensitivity in energetic materials .

Q. What structural features enhance the biological activity of 1,2,5-oxadiazole derivatives as HDAC inhibitors?

Substituents like hydroxamic acid or sulfonamide groups improve metal-binding affinity to HDAC active sites. Structure-activity relationship (SAR) studies show that fluorophenyl groups at the 3-position increase lipophilicity and target selectivity. Biological assays (e.g., enzyme inhibition and cytotoxicity) validate these modifications .

Q. How do fragmentation patterns in mass spectrometry elucidate the N-oxide functionality in oxadiazole derivatives?

Deuterium-labeled analogues distinguish between neutral losses (e.g., CHO vs. OH) and confirm the involvement of the N-oxide oxygen. For example, β-H and δ-H rearrangements in 3-(4-methylpiperazine-1-ylmethyl)-N-oxide derivatives produce diagnostic fragments, validated via isotopic labeling .

Q. What design principles optimize oxadiazole derivatives for high-energy density materials (HEDMs)?

- Oxygen Balance: Oxadiazole rings provide inherent oxygen content, improving combustion efficiency.

- Substituent Effects: Nitro or azo groups increase density and detonation velocity. For example, 5,5′-dinitramino-3,3′-azo-1,2,5-oxadiazole exhibits superior thermal stability (T > 200°C) and detonation pressure (~35 GPa) compared to non-azo analogues .

Q. How can QSAR models guide the design of this compound-based therapeutics?

Quantitative Structure-Activity Relationship (QSAR) models correlate descriptors (e.g., logP, polar surface area) with biological activity. Virtual screening of nitro-oxadiazole derivatives identified LabMol-19 as a potent anti-parasitic agent, demonstrating the utility of cheminformatics in prioritizing synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。